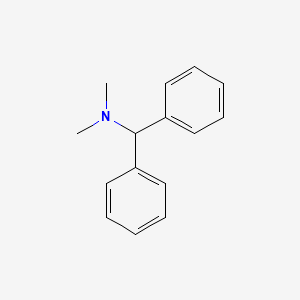

n-Benzhydryl-n,n-dimethylamine

Description

Contextualization within Triarylmethanes (TRAMs) and Trisubstituted Methanes (TRSMs)

Benzhydryl amines, including N-Benzhydryl-N,N-dimethylamine, are classified under the broader categories of Trisubstituted Methanes (TRSMs) and, by extension, are related to Triarylmethanes (TRAMs). researchgate.net TRSMs are compounds where a central carbon atom is bonded to three non-hydrogen substituents. researchgate.net In the case of this compound, these substituents are two phenyl groups and one dimethylamino group.

TRAMs are a significant class of organic compounds that have found applications as dyes, photochromic agents, and protective groups in organic synthesis. researchgate.net While the synthesis of TRAMs has been extensively studied, research specifically on benzhydryl amines as a subclass of TRSMs has been comparatively less explored. nih.gov The unique electronic and steric properties imparted by the two phenyl groups and the nitrogen atom make benzhydryl amines an interesting and distinct subset within the larger family of TRSMs. researchgate.net

Significance as a Chemical Scaffold and Synthetic Intermediate

The true value of this compound in organic chemistry lies in its role as a versatile chemical scaffold and a key synthetic intermediate. The benzhydryl moiety is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.

The reactivity of the C-N bond and the potential for functionalization of the aromatic rings make benzhydryl amines like this compound valuable starting materials. For instance, the synthesis of various benzhydryl amine derivatives has been achieved through methods like copper-catalyzed desulfonylative amination and base-mediated 1,6-conjugate addition. nih.govacs.org These reactions allow for the introduction of diverse functionalities, leading to the creation of libraries of compounds for drug discovery and other applications. nih.gov

Furthermore, the development of enantioselective synthetic methods for chiral benzhydryl amines is a significant area of research, as chirality plays a crucial role in the biological activity of many pharmaceutical compounds. nih.govacs.org

Overview of Research Trajectories in Benzhydryl Amine Chemistry

Research in the field of benzhydryl amine chemistry has been multifaceted, focusing on both the development of novel synthetic methodologies and the exploration of their potential applications. Recent years have seen a surge in the development of both metal-catalyzed and metal-free approaches to synthesize benzhydryl amines. researchgate.net

Key research trajectories include:

Catalytic Synthesis: The use of transition metals like copper and palladium has enabled efficient coupling reactions to form benzhydryl amines. researchgate.netnih.gov Metal-free approaches are also gaining traction, offering more sustainable synthetic routes. researchgate.net

Asymmetric Synthesis: Given the importance of chirality, significant effort is being directed towards the development of enantioselective methods for producing specific stereoisomers of benzhydryl amines. nih.govacs.org

Applications in Medicinal Chemistry: The benzhydryl amine scaffold is a core component of many antihistamines. nih.govacs.org Research continues to explore the potential of novel benzhydryl amine derivatives as antiviral, antibacterial, and anti-leishmanial agents. researchgate.net

Mechanistic Studies: Understanding the reaction mechanisms involved in the synthesis and transformation of benzhydryl amines is crucial for optimizing existing methods and designing new ones. This includes studying the role of intermediates like carbocations. yale.edu

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethyl-1,1-diphenylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16(2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUOKSPBBOCQYIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277013 | |

| Record name | n-benzhydryl-n,n-dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-72-1 | |

| Record name | NSC363 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-benzhydryl-n,n-dimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of N Benzhydryl N,n Dimethylamine Systems

Aminic Reactivity

The nitrogen atom in n-Benzhydryl-n,n-dimethylamine, with its lone pair of electrons, is the primary center for its basic and nucleophilic properties.

Nucleophilicity, the ability of the amine to donate its lone pair to an electrophilic carbon, is also a key characteristic. Generally, nucleophilicity in amines correlates with basicity, but it is also significantly influenced by steric factors. researchgate.net The bulky benzhydryl group in this compound can be expected to sterically hinder the approach of the nitrogen atom to an electrophilic center, potentially reducing its nucleophilicity compared to less hindered tertiary amines like trimethylamine. Studies on various amines have shown that secondary alkyl amines are often more nucleophilic than tertiary amines, a trend that can be attributed in part to steric hindrance. researchgate.net

Tertiary amines readily undergo quaternization reactions with alkyl halides to form quaternary ammonium (B1175870) salts. researchgate.net This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. semanticscholar.org this compound is expected to react with various alkylating agents, such as methyl iodide or benzyl (B1604629) chloride, to yield the corresponding quaternary ammonium salts.

The general reaction can be represented as: Ph₂CH-N(CH₃)₂ + R-X → [Ph₂CH-N(CH₃)₂-R]⁺X⁻

The rate of this reaction is influenced by the nature of the alkyl halide (with the reactivity order being I > Br > Cl) and the solvent polarity. semanticscholar.org Kinetic studies on the quaternization of N,N-dimethylaniline with benzyl chloride have shown that the reaction proceeds through a charge-separated transition state, and the rate increases with the dielectric constant of the medium. semanticscholar.org Similar kinetic behavior would be anticipated for the quaternization of this compound.

Table 1: Expected Products of Quaternization Reactions of this compound

| Alkylating Agent (R-X) | Quaternary Ammonium Salt Product |

| Methyl Iodide (CH₃I) | n-Benzhydryl-n,n,n-trimethylammonium iodide |

| Ethyl Bromide (CH₃CH₂Br) | n-Benzhydryl-n-ethyl-n,n-dimethylammonium bromide |

| Benzyl Chloride (PhCH₂Cl) | n-Benzhydryl-n-benzyl-n,n-dimethylammonium chloride |

Aromatic Ring Reactivity

The two phenyl rings of the benzhydryl group are susceptible to electrophilic aromatic substitution, and the substitution pattern is influenced by the directing effects of the rest of the molecule.

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgchem-station.com This reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the DMG. wikipedia.orgbaranlab.org Tertiary amine groups are known to be effective DMGs. wikipedia.org

In the case of this compound, the N,N-dimethylamino group can act as a DMG. The nitrogen's lone pair can coordinate to the lithium atom of the organolithium reagent (e.g., n-butyllithium), bringing the base in close proximity to the ortho protons of one of the phenyl rings. This leads to regioselective deprotonation and the formation of an ortho-lithiated species. This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents exclusively at the ortho position. wikipedia.org

The general mechanism involves:

Coordination of the organolithium reagent to the nitrogen atom.

Deprotonation of the ortho-position of a phenyl ring.

Reaction of the resulting aryllithium intermediate with an electrophile.

This methodology provides a significant advantage over traditional electrophilic aromatic substitution, which often yields a mixture of ortho and para isomers. wikipedia.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. wikipedia.orguomustansiriyah.edu.iq The substituents already present on the aromatic ring determine the rate and regioselectivity of the substitution. wikipedia.org In this compound, the benzhydryl group is attached to the nitrogen atom. When considering the electrophilic substitution on the phenyl rings of the benzhydryl moiety, the entire Ph-CH-N(CH₃)₂ fragment attached to the other phenyl ring acts as a substituent.

An alkyl group attached to a benzene (B151609) ring is generally an activating group and an ortho-, para-director due to its electron-donating inductive effect. uci.edu Therefore, the Ph-CH-N(CH₃)₂ group can be expected to activate the phenyl ring it is attached to towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

For instance, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) electrophile would preferentially add to the ortho and para positions of the phenyl rings. uomustansiriyah.edu.iq Steric hindrance from the bulky benzhydryl group might influence the ratio of ortho to para products.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on a Phenyl Ring of this compound

| Reaction | Reagents | Major Products (Substituent at ortho/para positions) |

| Nitration | HNO₃, H₂SO₄ | o/p-Nitro-n-benzhydryl-n,n-dimethylamine |

| Bromination | Br₂, FeBr₃ | o/p-Bromo-n-benzhydryl-n,n-dimethylamine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | o/p-Acyl-n-benzhydryl-n,n-dimethylamine |

Mechanistic Investigations of Key Transformations

The mechanisms of the key reactions involving this compound are well-established in the context of related compounds.

The quaternization reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The tertiary amine acts as the nucleophile, and the alkyl halide is the electrophile. The reaction involves a single transition state where the N-C bond is forming and the C-X bond is breaking. As mentioned, the transition state is charged, and its stability is influenced by the polarity of the solvent. semanticscholar.org

The mechanism of directed ortho-metalation is initiated by the Lewis acid-base interaction between the lithium of the organolithium reagent and the nitrogen of the dimethylamino group. baranlab.org This coordination pre-positions the base for the deprotonation of a proximal ortho-hydrogen, a process often referred to as a complex-induced proximity effect (CIPE). baranlab.org The subsequent reaction with an electrophile is a standard electrophilic attack on the highly nucleophilic aryllithium species.

The mechanism of electrophilic aromatic substitution on the phenyl rings involves a two-step process. First, the π-electrons of the aromatic ring attack the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. uomustansiriyah.edu.iq In the second step, a base (often the conjugate base of the acid used to generate the electrophile) removes a proton from the carbon atom that bears the new substituent, restoring the aromaticity of the ring. youtube.com The activating and directing effects of the substituent group stabilize the arenium ion intermediate, thereby influencing the rate and regioselectivity of the reaction.

Role of Iminium Ions in Reaction Pathways

Iminium ions are crucial electrophilic intermediates in the reactions of many tertiary amines. For a system like this compound, iminium ion formation can be initiated through a single-electron transfer (SET) process, often facilitated by photoredox catalysis. rsc.orgbeilstein-journals.org This process involves the one-electron oxidation of the amine to form a corresponding aminium radical cation. beilstein-journals.orgnih.gov This highly reactive aminium radical can then undergo deprotonation at an adjacent carbon (an α-amino position) to yield an α-amino radical. beilstein-journals.org Subsequent oxidation of this radical species would generate the corresponding iminium ion.

Alternatively, under certain conditions, such as photoredox catalysis involving N,N-dimethylbenzylamine, an aminium radical cation intermediate can be formed, which then leads to reactions at the N-methyl or N-benzylic positions. rsc.org The formation of an iminium ion creates a potent electrophilic center at the carbon atom double-bonded to the positively charged nitrogen. This intermediate can be readily intercepted by a wide range of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgnih.gov The generation of an iminium cation by the protonation of an imine, a related species, renders it a highly reactive electrophile, as nucleophilic attack results in a neutral product. nih.gov This reactivity profile makes the in-situ generation of iminium ions from this compound a pivotal strategy in various synthetic transformations.

Carbocation Intermediates and their Reactivity

A dominant reaction pathway for this compound involves the heterolytic cleavage of the C-N bond to form a benzhydryl carbocation and a dimethylamide anion. The stability and reactivity of this carbocation intermediate are central to understanding the compound's chemical behavior. Benzhydryl cations are stabilized by the delocalization of the positive charge across the two phenyl rings through resonance. umich.edu The stability of these cations can be quantified by their pKR+ values, which measure the equilibrium between the carbocation and the corresponding alcohol in acidic solutions. umich.eduresearchgate.net

The addition of methyl groups to the phenyl rings has a significant stabilizing effect on benzhydryl carbocations. umich.eduresearchgate.net This stabilization arises from both hyperconjugation and inductive effects, which help to disperse the positive charge. umich.edu The stability generally increases with the number of ortho and para methyl groups. umich.edu

| Carbocation | λmax (nm) | pKR+ | Σσ⁺ |

|---|---|---|---|

| (C₆H₅)₂CH⁺ | 440 | -13.30 | 0 |

| (2-CH₃C₆H₄)₂CH⁺ | 470 | -12.69 | -0.125 |

| (4-CH₃C₆H₄)₂CH⁺ | 472 | -10.40 | -0.622 |

| Mes₂CH⁺ a | 528 | -6.79 | -0.922 |

| PMP₂CH⁺ b | 544 | -4.80 | -1.186 |

a Mes = 2,4,6-trimethylphenyl b PMP = 2,3,4,5,6-pentamethylphenyl

The electrophilic reactivity of these carbocations can be described by the Mayr equation, log k = sN(N + E), which correlates the rate constant (k) of a reaction with the nucleophilicity parameter (N), a nucleophile-specific parameter (sN), and the electrophilicity parameter (E). acs.orgfigshare.comnih.gov Extensive studies have established electrophilicity parameters for a wide range of benzhydryl cations, spanning from highly reactive to very stable species. acs.orgnih.govresearchgate.net Quantum chemical calculations have shown an excellent linear correlation between the empirical electrophilicity parameter E and the calculated methyl anion affinities of benzhydryl cations, confirming the validity of this scale. acs.orgnih.gov This framework allows for the quantitative prediction of reaction rates with hundreds of different nucleophiles. acs.org

Understanding Selectivity in Complex Reactions

The selectivity of reactions involving the benzhydryl cation intermediate derived from this compound is governed by a combination of electronic and steric factors. The reactivity of the carbocation towards different nucleophiles dictates the product distribution in competitive scenarios. umich.edu

Sterically hindered benzhydryl cations, such as those with multiple methyl substituents on the phenyl rings, exhibit significant selectivity in their reactions. umich.edu For instance, the highly hindered bis(pentamethylphenyl) carbocation shows a large degree of selectivity in its reactions with various alcohols. umich.edu This is contrasted with the less hindered bis(mesityl) carbocation, which shows a much smaller range of reactivity ratios. umich.edu In reactions with nucleophiles like azide (B81097) (N₃⁻), water, and alcohols, sterically hindered carbocations demonstrate notable selectivity, particularly favoring reactions with secondary alcohols. umich.eduresearchgate.net

| Carbocation | Methanol | Ethanol | 2-Methoxyethanol |

|---|---|---|---|

| Bis(pentamethylphenyl)carbocation | 72 | 46 | 30 |

| Bis(mesityl)carbocation | Much smaller range observed |

This selectivity can be attributed to the steric hindrance around the cationic carbon center, which slows the rate of nucleophilic attack. researchgate.net In some cases, competing elimination reactions can also occur, where a proton is removed from a position adjacent to the carbocation, leading to the formation of an alkene. For the bis(pentamethylphenyl)carbocation, elimination competes with nucleophilic trapping by water. umich.edu The interplay between nucleophilic attack and deprotonation is a key factor in determining the final product mixture. researchgate.net The rates of water attack on these carbocations are generally activation-controlled rather than diffusion-controlled, allowing for observable differences in selectivity. umich.edu

Transition State Analysis and Reaction Coordinate Studies

The mechanism of nucleophilic substitution on benzhydryl systems can range from a concerted SN2 pathway to a stepwise SN1 pathway involving a distinct carbocation intermediate. uni-muenchen.de For reactions proceeding through the benzhydryl carbocation, the transition state of the nucleophile-carbocation combination step is of significant interest.

Studies using secondary α-deuterium kinetic isotope effects have been employed to probe the structure of the transition state in diarylmethyl cation-nucleophile combination reactions. researchgate.net For the reaction with water, analyses indicate that there is approximately 50–65% bond formation in the transition state, a value that remains consistent even for cations with vastly different reactivities. researchgate.net This suggests that the transition state lies roughly halfway along the reaction coordinate between the carbocation and the final product.

The application of Marcus theory provides further insight into the reaction coordinate. acs.orgnih.gov The theory relates the free energy of activation (ΔG‡) to the standard free energy of reaction (ΔrG°). The slope parameter 's' from the Mayr equation is related to the Marcus parameter α (α = ∂ΔG‡/∂ΔrG°). acs.orgnih.gov For many n-nucleophiles, the value of 's' is less than or equal to 0.67, which corresponds to an α value of 0.5. acs.orgnih.gov This is indicative of intrinsic barriers that are either constant or increase slightly with the increasing electrophilicity of the carbocation. acs.orgnih.gov In contrast, for π-nucleophiles, the 's' parameter is approximately 1, suggesting that the intrinsic barriers decrease as the electrophilicity of the carbocation increases. acs.orgnih.gov These analyses help to construct quantitative free energy profiles for solvolysis and other nucleophilic substitution reactions, providing a detailed picture of the reaction coordinate from reactants to products. acs.org

Computational and Theoretical Investigations of N Benzhydryl N,n Dimethylamine Systems

Quantum Chemical Studies

Quantum chemical studies provide a foundational understanding of the behavior of n-Benzhydryl-n,n-dimethylamine at the molecular level. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of its geometry, electronic structure, and bonding characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost. For this compound, DFT is instrumental in elucidating its fundamental properties.

The three-dimensional arrangement of atoms in a molecule is critical to its properties and interactions. Geometry optimization using DFT allows for the determination of the most stable (lowest energy) structure of this compound. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.

Conformational analysis, a key aspect of geometry optimization, explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. For this compound, the rotation of the two phenyl rings and the dimethylamino group around the central carbon-nitrogen and carbon-carbon bonds gives rise to various conformers with distinct energy levels. The most stable conformer is dictated by a delicate balance of steric hindrance and electronic interactions.

Interactive Data Table: Optimized Geometric Parameters of this compound (Representative Data)

| Parameter | Value |

| C-N Bond Length (Å) | 1.47 |

| C-C (Benzhydryl) Bond Length (Å) | 1.53 |

| N-CH3 Bond Length (Å) | 1.46 |

| C-N-C Bond Angle (°) | 111.8 |

| C-C-N Bond Angle (°) | 112.5 |

| Dihedral Angle (Ph-C-C-Ph) (°) | 55.0 |

Note: The data presented in this table is representative of typical values for benzhydryl amine systems as specific computational data for this compound was not available in the reviewed literature.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons.

For this compound, the HOMO is typically localized on the nitrogen atom of the dimethylamino group and the adjacent phenyl rings, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is generally distributed over the phenyl rings, suggesting these regions are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap implies higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Energies of this compound (Representative Data)

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.2 |

| HOMO-LUMO Gap | 5.6 |

Note: The data presented in this table is representative of typical values for benzhydryl amine systems as specific computational data for this compound was not available in the reviewed literature.

Based on the electronic structure calculations, various global and local reactivity descriptors can be derived. These parameters provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Nucleophilicity Index (Nu): Quantifies the nucleophilic character of a molecule.

These parameters, derived from the HOMO and LUMO energies, offer valuable insights into the reaction mechanisms and the types of reactions that this compound is likely to undergo.

Natural Bond Orbital (NBO) Analysis for Bonding and Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

For this compound, NBO analysis can quantify the delocalization of electron density from the nitrogen lone pair into the antibonding orbitals of the adjacent C-C and C-H bonds of the benzhydryl and methyl groups. These hyperconjugative interactions contribute to the stability of the molecule. The analysis also provides information about the charge distribution and the nature of the chemical bonds (ionic vs. covalent character).

Kinetic and Thermodynamic Modeling

While quantum chemical studies provide a static picture of a molecule, kinetic and thermodynamic modeling explore the energy changes and rates of chemical reactions.

Kinetic modeling focuses on the reaction pathways and the activation energies required to transform reactants into products. By mapping the potential energy surface, transition states can be located, which are the energy maxima along the reaction coordinate. The height of the energy barrier from the reactant to the transition state determines the rate of the reaction. For this compound, kinetic modeling can be used to study reaction mechanisms such as N-dealkylation or reactions at the benzhydryl carbon.

Thermodynamic modeling , on the other hand, is concerned with the relative stabilities of reactants and products. It calculates the change in thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a given reaction. A negative ΔG indicates a spontaneous reaction. For this compound, thermodynamic modeling can predict the equilibrium position of a reaction and the relative stability of different isomers or conformers.

Together, kinetic and thermodynamic modeling provide a comprehensive understanding of the chemical transformations that this compound can undergo, distinguishing between reactions that are fast but reversible (kinetically controlled) and those that are slow but lead to a more stable product (thermodynamically controlled).

Prediction of Activation Energies and Rate Constants

The prediction of activation energies (Ea) and rate constants (k) for reactions involving this compound is rooted in computational quantum chemistry, primarily employing Density Functional Theory (DFT) and transition-state theory. While specific computational studies on the reaction kinetics of this compound are not extensively documented in the provided literature, the methodologies for such predictions are well-established and have been applied to analogous systems.

Theoretical calculations are crucial for understanding reaction mechanisms and kinetics where experimental data is scarce. For amine compounds, computational studies have successfully predicted activation barriers and rate constants for various reactions, such as hydrogen abstraction and oxidation. For instance, in the study of N-Nitroso dimethyl amine formation, the activation energy for the rate-limiting step was calculated to be 15.9 kcal/mol, with an estimated rate constant of 2.24×10¹ M⁻¹ s⁻¹. These calculations often involve locating the transition state (TS) on the potential energy surface, which is the highest energy point along the reaction coordinate. The activation energy is the difference in energy between the reactants and the transition state.

The general approach involves:

Geometry Optimization: The three-dimensional structures of the reactants, products, and the transition state are optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the reactants and products are at energy minima (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).

Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate electronic energies.

Rate Constant Calculation: The rate constant is then calculated using transition-state theory, which relates the rate constant to the Gibbs free energy of activation (ΔG‡).

For benzhydryl systems, computational models have been used to calculate free energies of activation for heterolysis reactions, which are crucial for understanding their reactivity. These studies demonstrate the feasibility of applying computational methods to predict kinetic parameters in systems containing the benzhydryl moiety.

Table 1: Representative Theoretical Methodologies for Activation Energy and Rate Constant Prediction

| Computational Method | Basis Set | Application | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Varies (e.g., 6-311G(d)) | Calculation of reaction mechanisms and activation barriers. | nih.gov |

| Transition State Theory (TST) | N/A | Calculation of reaction rate constants from activation energies. | dtic.mil |

| CBS-QB3 | N/A | High-accuracy energy calculations for kinetic predictions. |

Free Energy Relationships in Benzhydryl Systems

Linear Free Energy Relationships (LFERs) are a cornerstone in the study of reaction mechanisms, correlating the rate of a reaction with an equilibrium constant. In the context of benzhydryl systems, LFERs have been extensively used to quantify reactivity. The reactivity of substituted benzhydrylium ions, which are key intermediates in reactions involving benzhydryl derivatives, is well-described by the Mayr equation: log k = s(N + E), where k is the rate constant, E is the electrophilicity parameter of the benzhydrylium ion, N is the nucleophilicity parameter of the reactant, and s is a nucleophile-specific sensitivity parameter nih.govacs.orgnih.gov.

Computational studies on substituted benzhydrylium ions have shown that their electrophilicity is predominantly influenced by electronic substituent effects, especially when substitution is at the meta and para positions, preserving the steric environment around the carbocation center nih.govchemrxiv.org. This allows for the systematic investigation of electronic effects on reactivity.

The correlation of the logarithm of the rate constants (log k) against the electrophilicity parameter (E) for reactions of a series of benzhydrylium ions with a given nucleophile typically yields a linear plot. The slope of this plot provides the nucleophile-specific sensitivity parameter, s. These linear correlations hold even when the reaction mechanism transitions from enthalpy control to entropy control, demonstrating the robustness of these free energy relationships nih.gov.

Computational approaches, particularly DFT, can be employed to calculate the thermodynamic and kinetic parameters that underpin these relationships. For example, the Gibbs free energy of activation (ΔG‡) for the heterolysis of N-benzhydryl-pyridinium ions has been calculated and shown to correlate well with experimental data.

Table 2: Key Parameters in the Mayr Equation for Benzhydryl Systems

| Parameter | Description | Significance |

|---|---|---|

| E | Electrophilicity Parameter | Quantifies the electron-accepting ability of the benzhydrylium ion. |

| N | Nucleophilicity Parameter | Quantifies the electron-donating ability of the nucleophile. |

| s | Nucleophile-Specific Sensitivity Parameter | Reflects the sensitivity of the nucleophile to changes in the electrophilicity of the reaction partner. |

| log k | Logarithm of the second-order rate constant | The experimental observable that is correlated with the reactivity parameters. |

Molecular Dynamics and Conformation Studies

Molecular dynamics (MD) simulations and conformational analysis are powerful computational tools to investigate the dynamic behavior and preferred three-dimensional structures of molecules. For this compound, these studies would reveal the accessible conformations and the energy barriers between them, which are crucial for understanding its reactivity and interactions.

The conformational landscape of N-benzhydryl systems is largely determined by the rotation around several key bonds:

The C-N bond between the benzhydryl carbon and the nitrogen atom.

The C-C bonds between the benzhydryl carbon and the phenyl rings.

The N-C bonds of the dimethylamino group.

For N-methyl-N-benzhydrylformamide, DFT calculations revealed that the rotation of the formyl group has a significant energy barrier, leading to the observation of distinct conformers in NMR spectra. The rotation of the aryl fragments is also a key conformational process. It is expected that this compound would exhibit similar conformational flexibility, with the rotation of the two phenyl groups and the dimethylamino group being the dominant motions.

MD simulations can provide a detailed picture of these dynamic processes by simulating the movement of atoms over time. Such simulations would allow for the exploration of the potential energy surface, the identification of low-energy conformations, and the calculation of the relative populations of these conformers.

Table 3: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Impact on Conformation |

|---|---|---|

| C(phenyl)-C(methine)-N-C(methyl) | Rotation around the C-N bond | Influences the orientation of the dimethylamino group relative to the phenyl rings. |

| C(phenyl)-C(phenyl)-C(methine)-N | Rotation of the phenyl rings | Determines the overall shape and steric hindrance of the molecule. |

Quantitative Structure-Reactivity Relationships (QSRRs)

Quantitative Structure-Reactivity Relationships (QSRRs) are computational models that aim to predict the reactivity of chemical compounds based on their molecular structure. In the context of benzhydryl systems, QSRR studies have been instrumental in developing predictive models for their reactivity, particularly for the electrophilicity of benzhydrylium ions nih.govacs.orgchemrxiv.org.

The development of a QSRR model typically involves the following steps:

Data Set Collection: A dataset of molecules with known reactivity parameters (e.g., electrophilicity E) is compiled. For benzhydryl systems, Mayr's database of reactivity parameters is a key resource nih.govacs.org.

Descriptor Calculation: A set of numerical descriptors that encode the structural and electronic properties of the molecules is calculated. These can range from simple constitutional descriptors to more complex quantum mechanical properties.

Model Building: A mathematical model is built to establish a relationship between the calculated descriptors and the experimental reactivity. Various machine learning algorithms, such as multiple linear regression (MLR) and Gaussian process regression (GPR), are often employed for this purpose nih.gov.

Model Validation: The predictive power of the model is assessed using statistical methods, such as cross-validation.

For benzhydrylium ions, a two-step QSRR workflow has been developed to predict electrophilicity parameters from structural information alone. This approach first links structural descriptors to quantum molecular properties (QMPs) and then relates these QMPs to the reactivity parameters. This allows for real-time reactivity predictions without the need for computationally expensive quantum chemical calculations for every new compound nih.govchemrxiv.org.

These QSRR models have proven to be accurate and interpretable, providing valuable insights into the factors that govern the reactivity of benzhydryl systems. The principles and methodologies developed for benzhydrylium ions can be extended to predict the reactivity of this compound and its derivatives.

Table 4: Components of a QSRR Model for Benzhydryl Systems

| Component | Description | Example |

|---|---|---|

| Dataset | A collection of benzhydryl derivatives with experimentally determined reactivity parameters. | Mayr's database of electrophilicity (E) parameters for substituted benzhydrylium ions. nih.govacs.org |

| Descriptors | Numerical representations of molecular structure and properties. | Quantum molecular properties (QMPs), structural descriptors (e.g., constitutional, topological). nih.gov |

| Modeling Algorithm | Statistical method used to build the relationship between descriptors and reactivity. | Multiple Linear Regression (MLR), Gaussian Process Regression (GPR). nih.gov |

| Predicted Property | The reactivity parameter that the model aims to predict. | Electrophilicity parameter (E). nih.gov |

Applications of N Benzhydryl N,n Dimethylamine in Organic Synthesis As Reagents and Intermediates

Building Block in Complex Molecule Synthesis

The incorporation of specific structural fragments is a cornerstone of complex molecule synthesis. N-Benzhydryl-N,N-dimethylamine could theoretically serve as a building block by providing the benzhydryl or N,N-dimethylaminobenzhydryl moiety.

Use in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. These reactions are highly valued for their efficiency and atom economy. A thorough review of the scientific literature did not yield specific examples of this compound being directly employed as a reactant in multi-component reactions. While benzhydryl amines, in general, have been utilized in MCRs, the specific application of the N,N-dimethyl derivative remains to be documented.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The synthesis of these ring systems often involves the use of nitrogen-containing building blocks. Despite the presence of a tertiary amine, which can act as a nucleophile or a directing group, extensive searches of chemical databases and literature have not revealed specific instances where this compound is used as a primary building block for the synthesis of nitrogen-containing heterocycles. The steric bulk of the benzhydryl group might hinder its participation in many standard cyclization reactions.

Role in Named Organic Reactions

Named organic reactions represent a collection of well-established and reliable synthetic transformations. The potential for this compound to participate in such reactions is an area of interest.

Strecker Reaction with N-Benzhydryl Imines

The Strecker synthesis is a classic method for the preparation of α-amino acids from an aldehyde or ketone, ammonia (B1221849) or a primary amine, and cyanide. The reaction proceeds through the formation of an α-aminonitrile intermediate. While the use of benzhydryl amines to generate N-benzhydryl imines, which can then undergo a Strecker-type reaction, is a known synthetic strategy, there are no specific reports in the literature detailing the use of this compound in this context. As a tertiary amine, it cannot directly form an imine in the classical Strecker pathway.

Petasis Borono-Mannich Reactions

The Petasis borono-Mannich reaction is a three-component reaction between an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. This reaction is notable for its operational simplicity and broad substrate scope. A comprehensive literature search did not uncover any specific examples of this compound being utilized as the amine component in a Petasis borono-Mannich reaction. Typically, primary or secondary amines are employed in this transformation to allow for the formation of the final product. The tertiary nature of this compound precludes its direct participation as the amine nucleophile in the standard mechanism of this reaction.

Catalytic Applications

The basic nature of the nitrogen atom in this compound suggests a potential role as an organocatalyst, particularly in reactions that are promoted by tertiary amines (e.g., as a Brønsted or Lewis base). However, a review of the scientific literature provides no evidence of this compound being employed as a catalyst in any organic transformation. The significant steric hindrance imparted by the benzhydryl group may limit the accessibility of the nitrogen's lone pair, thereby reducing its catalytic efficacy compared to less hindered tertiary amines.

Phase Transfer Catalysis using Quaternized Derivatives

Quaternized derivatives of this compound function as effective phase-transfer catalysts (PTCs). The process of quaternization involves alkylating the tertiary amine, which results in the formation of a quaternary ammonium (B1175870) salt. taylorandfrancis.com This chemical modification gives the molecule amphiphilic characteristics, enabling it to transport reactants across the boundary of immiscible phases, such as an aqueous and an organic layer. This catalytic action accelerates the rate of reaction. taylorandfrancis.com

The effectiveness of these catalysts is largely dependent on the structure of the resulting salt and the specific quaternizing agent used. For example, the synthesis of novel quaternary ammonium salts can be achieved through a nucleophilic displacement reaction involving ω-(N,N-dimethylamino)-α,α-diphenyl olefins and agents like iodomethane (B122720) or diiodomethane. nih.gov

These catalysts have proven useful in various organic reactions, including Williamson synthesis and Michael additions. taylorandfrancis.com The general procedure for creating these quaternary ammonium salts involves reacting the parent amine with an alkyl halide. taylorandfrancis.com The resulting salts, such as N-Chloromethyl-N,N-dimethyl-N-(4,4-diphenylbut-3-en-1-yl)ammonium iodide, are typically obtained as white solids. nih.gov

| Catalyst Type | Reaction | Reactants | Solvent System | Product Type |

|---|---|---|---|---|

| Quaternary Ammonium Salt | Williamson Ether Synthesis | Alcohol, Alkyl Halide | Biphasic (e.g., Water/Organic) | Ether |

Organocatalysis and Ligand Design

The structural framework of benzhydryl amines, including this compound, is significant in the fields of organocatalysis and ligand design. These compounds are considered privileged architectural patterns in organic chemistry due to their unique chemical and pharmaceutical properties. nih.govacs.org

While direct use of this compound as an organocatalyst is not extensively documented, its derivatives are crucial in the development of chiral ligands for asymmetric synthesis. nih.govacs.org Chirality plays a vital role in modern drug discovery, and developing new asymmetric methods for producing chiral diarylmethylamines is an important area of research. nih.govacs.org

Derivatives of benzhydryl amine are used to create chiral ligands for metal-catalyzed reactions. For example, chiral diene ligands have been synthesized for Rh(I)-catalyzed enantioselective arylation, and chiral sulfoxide-dialkylphosphine (SOP) ligands are used in copper(I)-catalyzed reactions. semanticscholar.orgresearchgate.net Furthermore, new N,N-bidentate ligands based on a π-deficient N-heterocyclic benzhydrylamine core have been synthesized. The corresponding air-stable palladium complexes have demonstrated efficiency in Suzuki–Miyaura reactions. researchgate.net These catalytic systems are valued for their efficiency, compatibility with various substrates, and practicality. researchgate.net

The benzhydryl amine structure can also be incorporated into organocatalysts for specific reactions. For instance, BINOL-derived chiral pyrophosphoric acid catalysts have been used in the aza-Friedel–Crafts reaction of phenols with aldimines. acs.orgresearchgate.net The development of these complex catalysts often relies on foundational structures like this compound.

Advanced Derivatization and Structural Modification Strategies

Site-Selective Functionalization of the Benzhydryl Moiety

The benzhydryl moiety, with its two phenyl rings, presents a rich canvas for site-selective functionalization. The electronic nature of the phenyl rings allows for electrophilic aromatic substitution reactions, enabling the introduction of a wide array of substituents. The directing effects of existing substituents on one or both rings can be exploited to achieve regioselectivity (ortho, meta, or para substitution).

Table 1: Examples of Site-Selective Functionalization Reactions on the Benzhydryl Moiety

| Reaction Type | Reagents and Conditions | Potential Substituents |

| Nitration | HNO₃/H₂SO₄ | -NO₂ |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | -Br, -Cl |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | -COR |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | -R |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

Research on related N-benzhydrylformamides has demonstrated that the introduction of ortho-halogen substituents significantly influences the rotational barriers of the aryl fragments. nih.gov This highlights how functionalization of the phenyl rings can impose steric constraints that affect the molecule's conformational dynamics. While direct studies on n-Benzhydryl-n,n-dimethylamine are limited, these findings on analogous structures provide a strong indication of the outcomes of such modifications. The electronic effects of introduced substituents (electron-donating or electron-withdrawing) would also be expected to modulate the reactivity of the entire molecule.

Modification at the Nitrogen Center

The tertiary nitrogen atom of the dimethylamino group is a key site for chemical modification, primarily through reactions that target its nucleophilicity and the C-N bonds.

N-Demethylation: The removal of one or both methyl groups can be achieved through various methods, converting the tertiary amine into a secondary or primary amine, respectively. These methods often involve reaction with reagents like cyanogen (B1215507) bromide (von Braun reaction) or chloroformates, followed by hydrolysis. google.com Another approach involves the oxidation of the tertiary amine to an N-oxide, followed by rearrangement and hydrolysis. google.com This transformation is significant as it opens up the nitrogen for further functionalization, such as acylation or alkylation with different substituents.

Quaternization: The lone pair of electrons on the nitrogen atom allows for reaction with alkylating agents to form quaternary ammonium (B1175870) salts. researchgate.netamanote.comresearchgate.net This process involves the treatment of this compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents like dimethyl sulfate. google.com The resulting quaternary ammonium salt possesses a permanent positive charge, which significantly alters its solubility and biological properties. The quaternization can be conducted in various solvents, including acetone, chloroform, or even under solvent-free conditions at elevated temperatures. researchgate.netgoogle.com

Table 2: Modification Reactions at the Nitrogen Center

| Reaction Type | Reagents | Product Type |

| N-Demethylation | Cyanogen bromide, Chloroformates, Oxidizing agents | Secondary or primary amine |

| Quaternization | Alkyl halides (e.g., CH₃I, PhCH₂Br), Dimethyl sulfate | Quaternary ammonium salt |

Synthesis of Chiral Benzhydryl Derivatives

The central carbon of the benzhydryl group in this compound is a prochiral center. Substitution of one of the phenyl rings or the introduction of different substituents on the two rings can lead to the creation of a chiral center. The synthesis of enantiomerically pure or enriched chiral benzhydryl derivatives is of significant interest.

Strategies for obtaining chiral derivatives include:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to stereoselectively synthesize one enantiomer over the other. tcichemicals.com For instance, the asymmetric arylation of imines, catalyzed by chiral rhodium complexes, is a powerful method for producing chiral diarylmethylamines. organic-chemistry.org

Resolution of Racemates: A racemic mixture of a chiral this compound derivative can be separated into its constituent enantiomers. This is often achieved by reacting the racemic amine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties. researchgate.netmdpi.com Chiral chromatography is another effective method for the separation of enantiomers. mdpi.com

The development of synthetic routes to chiral benzhydryl amines is an active area of research, with various methodologies being explored to achieve high enantioselectivity. organic-chemistry.org

Structural Isomerism and Conformational Effects on Reactivity

The non-symmetrical nature of substituted this compound derivatives can give rise to structural isomers (e.g., ortho-, meta-, para-substituted isomers on the phenyl rings). These isomers can exhibit different chemical and physical properties due to variations in steric hindrance and electronic effects.

Furthermore, the molecule possesses considerable conformational flexibility due to rotation around several single bonds, including the C-N bond and the bonds connecting the phenyl rings to the central carbon. This can lead to the existence of different rotational isomers (conformers).

Studies on structurally related molecules, such as N-benzhydrylformamides and diphenhydramine, have provided insights into the conformational behavior of such systems. nih.govresearchgate.net For example, dynamic NMR spectroscopy and DFT calculations on N-benzhydryl-N-methylformamide have shown the presence of syn- and anti-conformers due to restricted rotation around the C-N amide bond, with a measurable rotational barrier. nih.gov Similarly, spectroscopic analysis of diphenhydramine, which also contains a benzhydryl moiety, has revealed the existence of different conformers (Gauche and Trans) in solution. researchgate.net

The relative stability of these conformers and the energy barriers to their interconversion can be influenced by factors such as steric interactions between substituents and intramolecular forces. The specific conformation adopted by the molecule can have a profound impact on its reactivity by affecting the accessibility of reactive sites and the orientation of functional groups.

Conclusion and Future Research Directions

Summary of Current Research Advances

Recent years have witnessed significant progress in the synthesis of benzhydryl amines. Key advances have moved beyond classical methods to more sophisticated and versatile strategies, primarily centered around metal-catalyzed cross-coupling and multicomponent reactions.

Metal-Catalyzed Reactions: Transition metals, particularly copper, have been instrumental in developing new synthetic routes. One notable advancement is the copper-catalyzed desulfonylative amination, which allows for the synthesis of structurally diverse benzhydryl amines from readily available benzhydryl sulfones and various amines. nih.govacs.org Control experiments suggest that this reaction may proceed through the formation of a copper-carbene complex. nih.govacs.org Another significant strategy involves the synergistic use of photoredox catalysts, such as iridium complexes, to achieve regio- and chemoselective C(sp³)–H arylation of benzylamines, yielding 1,1-diarylmethylamines. researchgate.netresearchgate.net This dual catalytic system is believed to operate through a single electron transfer (SET) and hydrogen atom transfer (HAT) mechanism. researchgate.net

Multicomponent Reactions (MCRs): MCRs have gained traction for their efficiency in constructing complex molecules like benzhydryl amines in a single step. The Petasis–Borono–Mannich (PBM) reaction, for instance, has been successfully employed using cobalt ferrite (B1171679) nanoparticles as a recyclable catalyst to combine aryl boronic acids, salicylaldehydes, and secondary amines. nih.gov Similarly, gold nanoparticles supported on modified graphene oxide have been used to catalyze Betti reactions. nih.govacs.org

Metal-Free Approaches: In a push towards greener chemistry, metal-free synthetic routes have also been developed. Our group has described a base-mediated 1,6-conjugate addition of amines and amides to para-quinone methides, affording unsymmetrical benzhydryl amines in good yields. nih.gov This method highlights a practical approach to synthesizing scaffolds for biologically important antihistamines. nih.gov

A summary of representative synthetic advances is presented below.

| Methodology | Catalyst/Reagent | Reactants | Key Features |

| Desulfonylative Amination | Copper Chloride (CuCl) | Benzhydryl Sulfones, Amines | Good functional group tolerance; applicable to iterative and intramolecular aminations. nih.govresearchgate.net |

| C(sp³)–H Arylation | Iridium Photoredox Catalyst / HAT Catalyst | Benzylamines | High regio- and chemoselectivity; operates via synergistic SET/HAT catalysis. researchgate.net |

| Petasis–Borono–Mannich | Cobalt Ferrite Nanoparticles (CoFe₂O₄) | Aryl Boronic Acids, Salicylaldehydes, Amines | Catalyst can be recycled and reused; short reaction times. nih.gov |

| Betti Reaction | rMGO-Au Nanoparticles | Aldehydes, 2-Naphthol, Amines | Solvent-free; catalyst recyclability; easy workup. nih.govacs.org |

| 1,6-Conjugate Addition | Base-mediated | para-Quinone Methides, Amines/Amides | Metal-free; one-pot synthesis of unsymmetrical products. nih.gov |

Emerging Trends in Synthetic Methodologies

The future of benzhydryl amine synthesis is geared towards greater efficiency, sustainability, and molecular complexity. Several trends are shaping the field:

Sustainable Catalysis: A prominent trend is the replacement of homogeneous catalysts with heterogeneous, recyclable systems. The use of magnetic nanoparticles (e.g., CoFe₂O₄) and catalysts supported on materials like graphene oxide or biopolymers (e.g., Chitosan) exemplifies this shift towards greener, more cost-effective processes. nih.gov

Asymmetric Synthesis: While many racemic routes exist, the development of enantioselective methods to access chiral benzhydryl amines remains a significant challenge and a key research focus. nih.gov The demand for single-enantiomer drugs is driving the exploration of chiral organocatalysts and metal complexes with chiral ligands to control stereochemistry. For example, Rh(I)-catalyzed enantioselective addition of arylboronic acids to imines has been developed to produce optically active products. researchgate.net

C-H Functionalization: Direct C-H bond functionalization is an increasingly important strategy for its atom economy. Methods like the iridium-catalyzed C-H arylation are at the forefront, avoiding the need for pre-functionalized starting materials and offering novel pathways for late-stage modification of complex molecules. researchgate.net

Frontiers in Mechanistic Understanding and Computational Studies

A deeper understanding of reaction mechanisms is crucial for optimizing existing methods and designing new transformations. Current frontiers involve:

Elucidation of Reaction Intermediates: Advanced spectroscopic techniques and carefully designed control experiments are being used to probe reaction pathways. For example, studies on copper-catalyzed desulfonylative amination point towards a Cu-carbene intermediate, while photoredox-catalyzed arylations suggest the involvement of aminium radical cations. nih.govacs.orgresearchgate.net

Data-Driven and Computational Approaches: Computational chemistry is becoming an indispensable tool for predicting reactivity and elucidating mechanisms that are difficult to study experimentally. researchgate.net A recent data-driven workflow has been developed to predict the reactivity parameters of benzhydrylium ions—key intermediates in many reactions involving benzhydryl compounds—using only their structural information. chemrxiv.org Such quantitative structure-reactivity relationships (QSRRs) can accelerate the planning of synthetic routes by enabling real-time reactivity predictions, moving beyond resource-intensive quantum chemical calculations. chemrxiv.org

Potential for Novel Synthetic Applications

The versatile structure of benzhydryl amines positions them for a wide range of future applications beyond their established roles.

Development of New Therapeutic Agents: The diarylmethylamine unit is a core component of drugs with diverse activities, including anticancer, antiviral, antimalarial, and antihistamine properties. nih.govacs.org Future research will likely focus on synthesizing novel benzhydryl amine libraries and screening them for new biological activities. The development of synthetic methods that allow for late-stage functionalization will be critical for creating analogues of existing drugs to improve efficacy and overcome resistance.

Organocatalysis and Ligand Development: The chiral nature of many benzhydryl amines makes them attractive candidates for use as organocatalysts or as chiral ligands in transition metal catalysis. Their structural rigidity and steric properties can be fine-tuned to induce high levels of stereocontrol in asymmetric transformations.

Materials Science: The rigid, three-dimensional structure of the benzhydryl group could be exploited in materials science. For instance, incorporating benzhydryl amine units into polymers could impart specific thermal or optical properties. Their use as building blocks for supramolecular assemblies is another area ripe for exploration.

Q & A

Q. What are the optimal synthetic routes for N-Benzyhydryl-N,N-dimethylamine, and how do reaction conditions influence yield?

The compound is commonly synthesized via the Eschweiler-Clarke methylation reaction. Using 1-adamantylamine (or analogous substrates), formaldehyde, and formic acid under reflux conditions achieves N-methylation. Key parameters include:

- Molar ratios : Excess formaldehyde (1.5–2.0 equivalents) and formic acid (3.0 equivalents) improve yields by driving the reaction to completion .

- Temperature : Reactions typically proceed at 80–100°C for 8–12 hours.

- Workup : Neutralization with NaOH and extraction with dichloromethane followed by distillation or recrystallization yields pure product.

Q. Which spectroscopic techniques are most effective for characterizing N-Benzyhydryl-N,N-dimethylamine?

- ¹H NMR : Distinct singlet for N,N-dimethyl protons (~δ 2.2–2.5 ppm) and benzyhydryl aromatic protons (δ 7.2–7.5 ppm) .

- IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 267 for C₁₇H₂₁N) confirm molecular weight .

Q. How does N-Benzyhydryl-N,N-dimethylamine participate in quaternization reactions?

Reacting with alkyl halides (e.g., sodium chloroacetate) under basic conditions forms quaternary ammonium salts. Critical factors:

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity .

- Temperature : 60–80°C for 6–8 hours maximizes conversion.

- Purification : Dialysis or column chromatography removes unreacted reagents .

Advanced Research Questions

Q. How does N-Benzyhydryl-N,N-dimethylamine modulate electronic properties in antiaromatic systems?

As a strong electron-donating terminal group, it stabilizes antiaromatic cores (e.g., pentalene derivatives) by delocalizing electron density. This reduces antiaromatic destabilization and enhances charge transport properties:

- Conductivity : Increases hole mobility (µₕ) by 20–30% in thin-film transistors .

- Computational modeling : DFT studies show HOMO-LUMO gaps narrow by ~0.5 eV compared to electron-withdrawing substituents .

Q. What role does N-Benzyhydryl-N,N-dimethylamine play in plasmon-driven molecular systems?

The dimethylamine group induces charge transfer perturbations in benzoindole derivatives, enhancing plasmon coupling. Applications include:

Q. How does structural modification of N-Benzyhydryl-N,N-dimethylamine affect pharmacological activity?

Derivatives with trifluoromethyl or amino groups show enhanced bioactivity:

| Compound | Target Affinity (IC₅₀) | Key Modification |

|---|---|---|

| N-{3-[4-Amino-3-(CF₃)phenoxy]propyl}-N,N-dimethylamine | 12 nM (Kinase X) | Trifluoromethyl group |

| N-Benzyhydryl-N,N-dimethylamine-betaine | 45 nM (Membrane receptor) | Quaternary ammonium group |

- Mechanism : The dimethylamine moiety facilitates hydrogen bonding with ATP-binding pockets .

Q. What methodologies resolve contradictions in reported reactivity of N-Benzyhydryl-N,N-dimethylamine?

Discrepancies in bromination or oxidation outcomes arise from solvent polarity and steric effects:

- Bromination : In nonpolar solvents (hexane), benzyhydryl groups hinder electrophilic attack, favoring side products. Polar solvents (DCM) stabilize transition states .

- Oxidation : Cu-mediated diamination requires precise stoichiometry (1:1 Cu(hfacac)₂:substrate) to avoid over-oxidation .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle steric vs. electronic effects in reactivity studies .

- Safety Protocols : Handle dimethylamine derivatives under inert atmospheres to prevent oxidation; use PPE (gloves, goggles) as per SDS guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.